3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound characterized by the presence of both benzimidazole and pyridinone moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications. The structural formula of 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is denoted by the chemical identifier 860784-65-2, and it is classified as a derivative of benzimidazole, which is known for its diverse pharmacological properties.
The synthesis of 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves multiple steps that focus on constructing the benzimidazole ring followed by the introduction of the pyridinone moiety.
The molecular structure of 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone features two primary components:
The compound has a molecular formula of and a molecular weight of approximately 216.21 g/mol. The presence of nitrogen atoms in both rings contributes to its potential biological activity.
3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions:
The specific reagents and conditions used in these reactions significantly influence the products formed. For instance, substitution reactions can introduce various functional groups depending on the nucleophiles employed.
The mechanism of action for 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is closely tied to its interactions with biological targets:
3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is typically a solid at room temperature with a melting point that varies based on purity and synthesis method. Its solubility characteristics depend on the solvent used; it is generally soluble in organic solvents but may have limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows for various modifications that can enhance its biological activity or alter its pharmacokinetic properties.
3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has several potential applications in different fields:
The benzimidazole nucleus emerged as a critical pharmacophore following the isolation of 5,6-dimethylbenzimidazole from vitamin B12 in the 1940s, revealing its biological relevance in essential metabolic pathways [3] [6]. Early synthetic efforts focused on anti-infective agents, culminating in the first clinical benzimidazole drug, thiabendazole (introduced 1962), which exhibited broad-spectrum anthelmintic activity by inhibiting parasite microtubule assembly [2] [7]. Over subsequent decades, strategic substitutions at the N1, C2, C5, and C6 positions enabled diverse therapeutic applications:
Table 1: Clinically Approved Benzimidazole-Based Drugs
Drug (Year) | Therapeutic Class | Key Structural Features | Primary Target |
---|---|---|---|
Thiabendazole (1962) | Anthelmintic | Unsubstituted thiazole-benzimidazole | β-tubulin |
Omeprazole (1988) | Proton pump inhibitor | Pyridine-methyl-benzimidazole-sulfoxide | H⁺/K⁺-ATPase |
Telmisartan (1991) | Angiotensin II receptor blocker | Biphenyl-benzimidazole-carboxylate | AT₁ receptor |
Bendamustine (2008) | Alkylating agent (anticancer) | Nitrogen mustard-benzimidazole | DNA cross-linking |
Benzimidazole qualifies as a privileged scaffold due to its capacity for target promiscuity while maintaining drug-like properties. Key attributes include:
Hybridization of benzimidazole with 2(1H)-pyridinone creates synergistic pharmacophores addressing limitations of individual components:
Table 2: Comparative Properties of Benzimidazole vs. Benzimidazolylpyridinone Hybrids
Property | Benzimidazole Alone | Benzimidazolylpyridinone Hybrid | Biological Impact |
---|---|---|---|
H-bond acceptors | 1–2 | 3–4 | Enhanced target affinity |
logD (pH 7.4) | 2.5–3.8 | 1.8–2.5 | Improved aqueous solubility |
π-Stacking energy | -6 to -8 kcal/mol | -9 to -12 kcal/mol | Stronger DNA/enzyme binding |
Tautomeric states | 2 (N1-H ⇌ N3-H) | 4+ (including pyridinone lactam-imidol) | Adaptive target recognition |
Hybrid design specifically optimizes interactions with cancer targets:
This rational design framework positions 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone as a versatile template for next-generation therapeutics targeting oncogenic pathways with precision.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9